(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
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Overview
Description
The compound (1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
is a complex organic molecule that likely contains a benzimidazole core structure . Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications .
Scientific Research Applications
Synthesis and Structural Analysis
A general and versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and related compounds has been developed. This approach involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine, providing a range of quinoxalines and benzimidazolyl phenyl methanones under mild conditions (Zhan et al., 2019).
Antimicrobial and Antifungal Activities
Novel derivatives of the compound have been synthesized and evaluated for their in vitro antimicrobial activities. Certain derivatives have shown excellent antibacterial and antifungal activities, comparable to standard drugs, highlighting their potential as therapeutic agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticancer Activity
Derivatives of this compound have been assessed for their antiproliferative inhibition potency against various human cancer cell lines. Some derivatives demonstrated potent anticancer activities, indicating their potential as leads for the development of new anticancer drugs (Al-Soud et al., 2021).
Anti-inflammatory Agents
Research into piperazine derivatives of this compound has led to the synthesis of molecules with potential anti-inflammatory properties. These compounds have been tested in in-vivo models, showing promising results as anti-inflammatory agents (Patel, Karkhanis, & Patel, 2019).
Tubulin Polymerization Inhibitors
A series of conjugates related to the compound were synthesized and evaluated for their ability to inhibit tubulin polymerization in cancer cell lines. These studies suggest that certain derivatives can effectively disrupt microtubule assembly, which is crucial for cancer cell proliferation (Mullagiri et al., 2018).
Future Directions
properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c30-23(19-6-7-20-21(16-19)26-17-25-20)29-14-11-27(12-15-29)10-13-28-9-8-24-22(28)18-4-2-1-3-5-18/h1-9,16-17H,10-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMGNOGEZIBFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone |
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